Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride
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Description
Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Cheng Qing-fang (2005) developed a synthesis method for a related compound, achieving high purity and yield, which is suitable for scale-up production. This approach may be applicable to Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate; hydrochloride (Cheng Qing-fang, 2005).
- Armel A. Agbodjan et al. (2008) described an asymmetric synthesis method for a highly substituted N-acylpyrrolidine, which could be relevant for synthesizing variations of Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate; hydrochloride (Armel A. Agbodjan et al., 2008).
Catalytic and Medicinal Applications
- Andrea Ruiz-Olalla et al. (2015) discussed the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates in catalyzing asymmetric Michael additions of ketones, indicating potential catalytic applications for similar compounds (Andrea Ruiz-Olalla et al., 2015).
- The study by A. Kamal et al. (2004) on the chemoenzymatic synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for an antitumor compound, suggests possible medicinal chemistry applications for Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate; hydrochloride (A. Kamal et al., 2004).
Pharmaceutical Research
- Seema S. Badi and S. M. Tuwar (2017) conducted a study on clindamycin phosphate, a compound structurally related to Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate; hydrochloride, providing insights into its oxidation process, which could be relevant for understanding the stability and reactivity of similar compounds (Seema S. Badi & S. M. Tuwar, 2017).
Properties
IUPAC Name |
methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-10-6-8(7)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQMZVGKYNKBCF-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCC1C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CNC[C@H]1C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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